N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylamine, 4-nitrobenzaldehyde, and thiourea. The reaction conditions may involve:
Condensation reactions: To form the thienopyrimidine core.
Oxidation and reduction steps: To introduce the nitro and amino groups.
Acylation reactions: To attach the acetamide moiety.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To convert nitro groups to amino groups.
Substitution: Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the development of novel materials with specific properties.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Receptor Binding: For studying receptor-ligand interactions.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Agriculture: As a potential pesticide or herbicide.
Chemical Manufacturing: In the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar structures.
Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group.
Nitrophenyl derivatives: Compounds with the 4-nitrophenyl group.
Uniqueness
N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S2/c21-12-1-3-13(4-2-12)22-17(26)11-31-20-23-16-9-10-30-18(16)19(27)24(20)14-5-7-15(8-6-14)25(28)29/h1-8H,9-11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXDARIFDHRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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